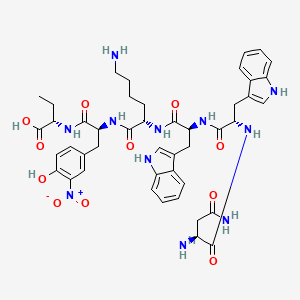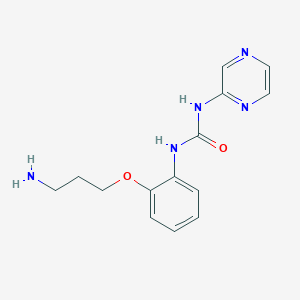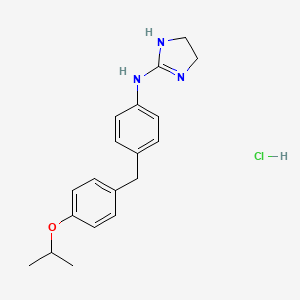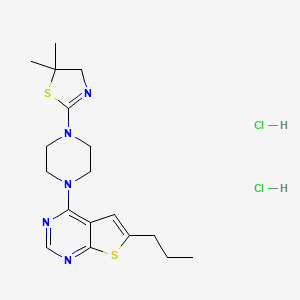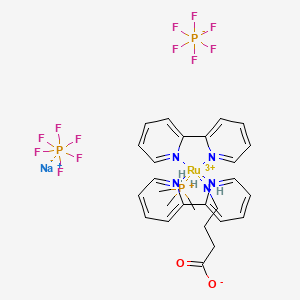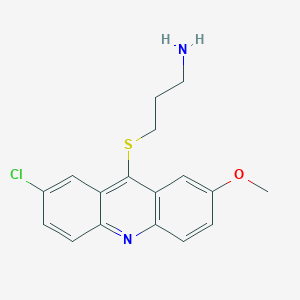
Protease Inhibitor Cocktail I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blend of protease inhibitors optimized for mammalian cells. Contains the following inhibitors: AEBSF HCl (100 mM), Aprotinin (80 μM), Bestatin (5 mM), E-64 (1.5 mM), Leupeptin (2 mM) and Pepstatin (1 mM). Cocktail is provided as 1 ml of 100X concentrate in DMSO.
Wissenschaftliche Forschungsanwendungen
Application in Microbial Studies
Protease inhibitor cocktails are crucial in clinical samples used for proteomic studies. Their addition to saliva samples does not impact the growth of oral microbiota or compromise the ability to characterize its composition. This finding is essential for microbial studies that rely on accurate microbial profiles (Liu et al., 2010).
Impact on Plasma Protein Isoform Profiles
The addition of protease inhibitors to serum or plasma samples can significantly impact the isoform profile of selected plasma proteins. This effect, particularly observed in proteins like apolipoprotein A1, is attributed to the protease inhibitor component AEBSF, which covalently modifies proteins/peptides (Schuchard et al., 2005).
Role in HIV Infection Therapy
Protease inhibitors are a cornerstone in the therapeutic options for HIV infection. Their use, in combination with other antiretroviral compounds, has significantly prolonged patient survival and delayed disease onset, highlighting their importance in HIV/AIDS treatment strategies (Buckheit, 2001).
Preservation of Protein Integrity in Tissue Lysates
In tissue lysates, particularly those from rat skeletal muscle, the inclusion of protease inhibitor cocktails is essential to ensure no loss of protein integrity. However, this study recommends careful evaluation of any protease inhibitor's routine use due to its potential to alter protein content or band pattern in samples (Hoegler et al., 2013).
Effect on Viral Vector Yields
In gene therapy trials, the yield of herpes simplex virus (HSV) recombinant vectors is crucial. The presence of protease inhibitors, specifically AEBSF, in the production culture can dramatically reduce the vector yield, impacting their use in gene therapy (Wechuck et al., 2000).
Stabilization of Parathyroid Hormone in Blood Specimen
Protease inhibitor cocktails can significantly stabilize parathyroid hormone levels in blood samples, preventing degradation by proteases. This stabilization is crucial for accurate hormonal assessments in clinical diagnostics (Kim et al., 2009).
Influence on Enzyme Activities in Muscle Tissue
The presence of protease inhibitor cocktails in rat skeletal muscle tissue lysates can affect enzyme activities of non-proteases like acetyl-cholinesterase, highlighting the need for careful consideration in experimental setups where enzyme activity measurements are critical (Hoegler et al., 2015).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


